4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
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Overview
Description
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinecarboxamide group attached to a naphthalenyl ethyl moiety, which includes a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 4-pyridinecarboxylic acid with 2-(7-methoxy-1-naphthalenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The naphthalenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-.
Reduction: Formation of 4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.
Substitution: Formation of various substituted naphthalenyl derivatives.
Scientific Research Applications
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The methoxy and naphthalenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Similar structure but with a reduced pyridine ring.
2-Pyridinecarboxamide, 4-hydroxy-N-(2-methyl-1-naphthalenyl)-: Similar structure but with a different substitution pattern on the naphthalenyl moiety.
Uniqueness
4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to the presence of both the methoxy group and the naphthalenyl ethyl moiety, which confer specific chemical and biological properties
Properties
CAS No. |
138112-92-2 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-17-6-5-14-3-2-4-15(18(14)13-17)9-12-21-19(22)16-7-10-20-11-8-16/h2-8,10-11,13H,9,12H2,1H3,(H,21,22) |
InChI Key |
UJLJEBBDJYELRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=NC=C3)C=C1 |
Origin of Product |
United States |
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